![molecular formula C8H7BrN2O B13670708 (7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)
(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol
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Overview
Description
(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is a heterocyclic compound that features a bromine atom at the 7th position and a hydroxymethyl group at the 3rd position of the pyrrolo[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core. The hydroxymethyl group can then be introduced via a subsequent reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Mechanism of Action
The mechanism of action of (7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring system and have been studied for their biological activities.
Pyrrolo[3,4-c]pyridine derivatives: These compounds also feature a pyridine ring and have been investigated for their potential therapeutic applications.
Uniqueness
(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
(7-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-10-2-6-5(4-12)1-11-8(6)7/h1-3,11-12H,4H2 |
InChI Key |
ZVPCWFDKKSHROV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)CO |
Origin of Product |
United States |
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